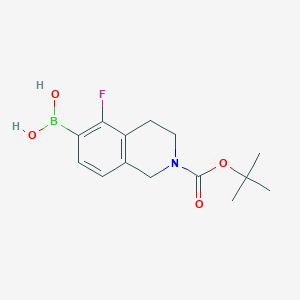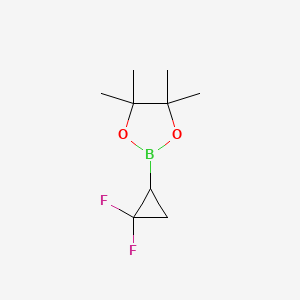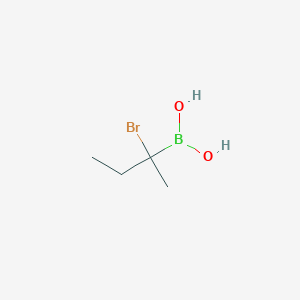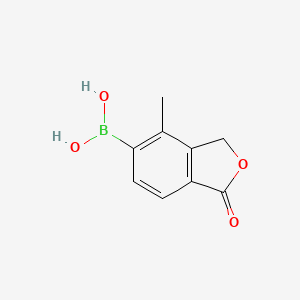
1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester is a complex organic compound with a unique structure It is characterized by the presence of a tert-butyl group, a dihydropyridine ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester typically involves multiple steps. One common method includes the formation of the dihydropyridine ring through a Hantzsch reaction, followed by the introduction of the dioxaborolane group via a Suzuki-Miyaura coupling reaction. The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to tetrahydropyridine or piperidine derivatives.
Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as THF or DMF are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while Suzuki-Miyaura coupling can produce various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic chemistry, 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of diverse chemical libraries.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The dihydropyridine ring is a common motif in calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases. The dioxaborolane group may also impart unique properties that enhance the compound’s bioactivity and pharmacokinetics.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester involves its interaction with specific molecular targets. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular calcium levels. The dioxaborolane group may also interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester
- tert-Butyl2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine-1(2H)-carboxylate
- tert-Butyl2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-tetrahydropyridine-1(2H)-carboxylate
Uniqueness
The uniqueness of this compound lies in its combination of a dihydropyridine ring and a dioxaborolane group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36BNO4/c1-16(2,3)24-15(23)22-17(4,5)12-14(13-18(22,6)7)21-25-19(8,9)20(10,11)26-21/h12H,13H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQZQLJFOYFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C(C2)(C)C)C(=O)OC(C)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
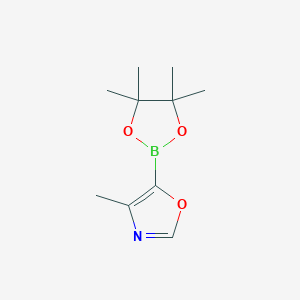

![1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole](/img/structure/B8187691.png)
